Substance P (5-11), asp(5,6)-mephe(8)-

Description

Overview of the Tachykinin Neuropeptide Family and Substance P

The tachykinin family represents one of the most extensive groups of neuropeptides found across the animal kingdom, from invertebrates to mammals. wikipedia.orgnih.gov These peptides are named for their ability to induce rapid contractions in intestinal muscle tissue. nih.gov Structurally, tachykinins are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH2, where 'X' can be either an aromatic or an aliphatic amino acid. wikipedia.org This conserved region is crucial for their biological activity. nih.gov

In mammals, the primary tachykinins are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). nih.govbioone.org These are produced from precursor proteins called preprotachykinins, which are encoded by the TAC1 and TAC3 genes. wikipedia.orgfrontiersin.org Through alternative splicing and post-translational processing, these genes give rise to the various tachykinin peptides. wikipedia.orgnih.gov

Substance P, an undecapeptide (a chain of 11 amino acids), is arguably the most studied member of this family. wikipedia.orgelisakits.co.uk First identified in 1931 by Ulf von Euler and John H. Gaddum, its amino acid sequence was elucidated in 1971. nih.govyoutube.com SP functions as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems. wikipedia.orgnumberanalytics.com It is involved in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, vasodilation, and smooth muscle contraction. nih.govwikipedia.orgelisakits.co.uk SP exerts its effects by binding primarily to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). wikipedia.orgelisakits.co.uknih.gov However, it can also interact with other neurokinin receptors (NK2R and NK3R), albeit with lower affinity. wikipedia.org

Significance of C-Terminal Fragments in Receptor Interaction Research

The biological activity of tachykinins is largely determined by their C-terminal sequence. wikipedia.orgnih.gov This region of the peptide is essential for binding to and activating neurokinin receptors. nih.gov Consequently, C-terminal fragments of tachykinins, such as Substance P, have become invaluable tools in receptor interaction research.

By studying these shorter peptide fragments, researchers can investigate the minimal structural requirements for receptor recognition and activation. For example, the C-terminal heptapeptide (B1575542) of Substance P, known as Substance P (5-11), retains the ability to bind to the NK1 receptor. medchemexpress.com The study of such fragments and their synthetic analogues allows for the detailed mapping of the ligand-binding pockets on the neurokinin receptors. nih.gov This knowledge is fundamental for understanding the basis of receptor selectivity and for designing novel agonists and antagonists with specific therapeutic potential. nih.govnih.gov The development of analogues with modified amino acids within these C-terminal sequences has been a key strategy to create more stable and receptor-subtype-selective research compounds. nih.govrsc.org

Introduction to Substance P (5-11), asp(5,6)-mephe(8)- as a Key Research Ligand

Within the vast library of synthetic tachykinin analogues, Substance P (5-11), asp(5,6)-mephe(8)- has emerged as a particularly important research ligand. It is a modified version of the C-terminal heptapeptide of Substance P. This analogue was developed to exhibit high selectivity and stability, making it a powerful tool for probing the function of a specific tachykinin receptor subtype.

This compound is known by several names in scientific literature, which can be a source of confusion. Its systematic name is [Asp⁵,⁶,MePhe⁸]substance P(5-11) . nih.govnih.gov It is also widely referred to by the trivial name NH2-Senktide . nih.govnih.govchemicalbook.com This name distinguishes it from a closely related compound, Senktide (B1681736), which has a succinyl group at the N-terminus instead of a free amino group. nih.govsigmaaldrich.com Other synonyms found in chemical catalogs and research articles include SENKTIDE ANALOG and simply modified Senktide . chemicalbook.com

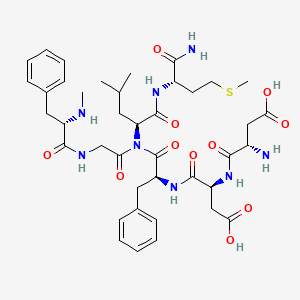

The specific amino acid substitutions in the Substance P (5-11) sequence are not arbitrary; they are the result of careful structure-activity relationship studies designed to enhance the peptide's pharmacological properties for research purposes. The native C-terminal sequence of Substance P is Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. peptide.com In NH2-Senktide, this is modified to Asp-Asp-Phe-MePhe-Gly-Leu-Met-NH2. chemicalbook.com

Substitution with Aspartic Acid (Asp⁵,⁶): The replacement of the two glutamine (Gln) residues at positions 5 and 6 with aspartic acid (Asp) residues is a critical modification. This change introduces two anionic carboxyl groups. This alteration is a key factor in conferring high selectivity for the neurokinin-3 receptor (NK3R) over the NK1R and NK2R. rsc.org

Substitution with N-methyl-Phenylalanine (MePhe⁸): The phenylalanine (Phe) at position 8 is replaced with its N-methylated version, MePhe. N-methylation of the peptide backbone is a common strategy in medicinal chemistry to increase metabolic stability. rsc.org This modification protects the peptide from degradation by peptidases, thereby prolonging its duration of action in experimental settings. rsc.org

Together, these modifications transform a fragment of Substance P, which naturally prefers the NK1 receptor, into a potent, selective, and metabolically stable agonist for the NK3 receptor. nih.govmedchemexpress.com This makes NH2-Senktide an exemplary research tool for specifically investigating the physiological and pathological roles of the NK3 receptor system, from regulating hormone secretion to its involvement in neurological processes. rsc.orgnih.gov

Structure

2D Structure

Properties

CAS No. |

104499-97-0 |

|---|---|

Molecular Formula |

C40H56N8O11S |

Molecular Weight |

857 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C40H56N8O11S/c1-23(2)17-31(39(58)45-27(35(42)54)15-16-60-4)48(32(49)22-44-37(56)28(43-3)18-24-11-7-5-8-12-24)40(59)30(19-25-13-9-6-10-14-25)47-38(57)29(21-34(52)53)46-36(55)26(41)20-33(50)51/h5-14,23,26-31,43H,15-22,41H2,1-4H3,(H2,42,54)(H,44,56)(H,45,58)(H,46,55)(H,47,57)(H,50,51)(H,52,53)/t26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

BARQESDVRXZFSK-HPMAGDRPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C(=O)CNC(=O)C(CC1=CC=CC=C1)NC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C(=O)CNC(=O)C(CC1=CC=CC=C1)NC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |

Other CAS No. |

104499-97-0 |

Synonyms |

8-MePhe-5,6-Asp-substance P (5-11) amino-senktide aminosenktide NH2-senktide substance P (5-11), Asp(5,6)-MePhe(8)- substance P (5-11), asparaginyl(5,6)-methylphenylalanine(8)- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Substance P 5 11 , Asp 5,6 Mephe 8 and Analogues

Solid-Phase Peptide Synthesis Techniques for Modified Tachykinins

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides, including modified tachykinins. nih.govnih.govyoutube.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. youtube.com The key advantage of SPPS is the ability to easily remove excess reagents and byproducts by simple filtration and washing, which streamlines the otherwise complex process of peptide synthesis. youtube.com

The process begins by anchoring the C-terminal amino acid to the resin. To control the sequence of amino acid addition, the amino group of each incoming amino acid is temporarily blocked with a protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). youtube.com After the first amino acid is attached, its protecting group is removed in a deprotection step, exposing the amino group for the next coupling reaction. The subsequent amino acid, with its own protected amino group, is then activated and added, forming a peptide bond. This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled. youtube.com

For the synthesis of modified tachykinin analogues, this technique allows for the precise incorporation of unnatural or modified amino acids at specific positions within the peptide chain. nih.govnih.gov Once the synthesis is complete, the peptide is cleaved from the solid support, and any remaining protecting groups on the amino acid side chains are removed. The crude peptide is then purified, typically using techniques like gel filtration and ion-exchange chromatography, to yield the final, highly pure product. nih.govnih.gov

Targeted Chemical Modifications for Enhanced Research Utility

To investigate the structure-activity relationships of tachykinin peptides and to develop analogues with improved characteristics for research, specific chemical modifications are introduced into the peptide sequence. These modifications can enhance receptor selectivity, affinity, and metabolic stability.

The substitution of amino acids in the Substance P sequence can significantly alter its biological activity. Research into Substance P antagonists has involved the substitution of various amino acids, including asparagine (Asn), at different positions to understand their impact on receptor binding and function. For instance, studies have shown that introducing Asn at position 5, along with other modifications, can result in potent antagonists of Substance P. nih.gov The incorporation of asparagine at positions 5 and 6 in the SP(5-11) fragment is a specific modification aimed at exploring the role of these positions in receptor interaction and signaling.

The introduction of N-methylated amino acids, such as N-methylphenylalanine (NMePhe), into peptide sequences is a well-established strategy to enhance their pharmacological properties. nih.gov N-methylation can increase resistance to proteolytic degradation by shielding the peptide bond from enzymatic cleavage. nih.gov Furthermore, this modification can influence the peptide's conformation, potentially leading to improved receptor selectivity and affinity. nih.gov In the context of Substance P analogues, replacing the phenylalanine at position 8 with N-methylphenylalanine is a targeted modification to improve metabolic stability and modulate biological activity. acs.org

A significant challenge in the use of peptides for research and therapeutic purposes is their rapid degradation by proteases in biological systems. nih.gov To overcome this, various strategies are employed to enhance metabolic stability. The incorporation of N-methylated amino acids, as mentioned above, is a key approach. nih.gov Another strategy involves the substitution of L-amino acids with their D-isomers at specific positions, which can hinder recognition by proteases. Multiple D-amino acid substitutions have been used to create Substance P antagonists. nih.gov

Additionally, the development of nanocarriers, such as nanogels, can protect peptides from enzymatic degradation and improve their delivery to target sites. dovepress.com These three-dimensional networks can encapsulate the peptide, shielding it from the surrounding environment. dovepress.com While Substance P itself is relatively stable in plasma, it has a short half-life in tissues due to enzymatic degradation. nih.gov Therefore, designing analogues with increased resistance to enzymes like gelatinase, caseinase, and amylase, which break down proteins and peptides, is crucial for their utility in research models. mdpi.comwikipedia.org

Radiolabeling Techniques for Receptor Characterization Studies

Radiolabeled ligands are indispensable tools for studying the distribution, density, and binding characteristics of receptors. In the study of tachykinin receptors, specific radiolabeling techniques are employed to create high-affinity probes.

The Bolton-Hunter method is a widely used technique for radioiodinating peptides and proteins that lack a tyrosine residue or when direct iodination of tyrosine is undesirable. This method involves the use of the Bolton-Hunter reagent, which is N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate. nih.gov This reagent is first iodinated with ¹²⁵I and then conjugated to the free amino groups of the peptide, such as the N-terminal amino group or the ε-amino group of lysine (B10760008) residues. nih.govnih.gov

This technique has been successfully used to produce radiolabeled tachykinin analogues, such as [¹²⁵I]-Bolton-Hunter eledoisin (B1671165) (BHELE) and [¹²⁵I]-Bolton-Hunter scyliorhinin II (BHSCYII), for studying NK3 receptors. nih.gov Similarly, ¹²⁵I-labeled Bolton-Hunter derivatives of Senktide (B1681736), a selective NK₃ receptor agonist, and Substance P itself ([¹²⁵I]-BHSP) have been developed for receptor binding assays and autoradiography. nih.govnih.gov These radioligands allow for the quantitative analysis of receptor binding sites in various tissues, including the brain. nih.gov

Integration of Radionuclides for Receptor-Targeted Research Probes

The modification of Substance P (SP) analogues through the integration of radionuclides is a pivotal strategy for creating highly specific and sensitive probes for receptor-targeted research, particularly in imaging and therapy. These radiolabeled peptides serve as invaluable tools for studying neurokinin (NK) receptors, which are often overexpressed in various cancers, including malignant gliomas. snmjournals.orgnih.gov

The process involves chelating a metallic radionuclide to the peptide backbone, often via a bifunctional chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DOTAGA (dodecane-1,4,7,10-tetraacetic acid-glutamic acid). nih.gov This approach allows for the stable incorporation of therapeutic or diagnostic radioisotopes.

Several radionuclides have been successfully integrated with SP analogues for preclinical research. For instance, alpha-emitters like Bismuth-213 (²¹³Bi) and Actinium-225 (²²⁵Ac) have been used to label SP analogues for targeted alpha therapy in gliomas. nih.gov Beta-emitters such as Lutetium-177 (¹⁷⁷Lu) have also been employed. snmjournals.org A study demonstrated that a ¹⁷⁷Lu-DOTA-SP analogue could be produced with a high radiochemical yield (>99%) and showed significant uptake in pancreatic tumor models, indicating the presence of NK receptors. snmjournals.org

Another approach involves labeling the C-terminal fragment of Substance P, SP(5-11), with the alpha-emitter Astatine-211 (²¹¹At). nih.gov This was achieved using a rhodium(III) complex with a bifunctional ligand. nih.gov The synthesis strategy was optimized to a one-step process to accommodate the short half-life of ²¹¹At, resulting in a higher final yield of the radiolabeled bioconjugate. nih.gov

The selection of the radionuclide depends on the intended application. For molecular imaging techniques like PET scans, positron emitters are used, while alpha and beta emitters are chosen for therapeutic applications due to their ability to induce cell death in targeted tissues. nih.govnih.gov

Table 1: Radionuclides Integrated with Substance P Analogues for Research

| Radionuclide | Isotope | Substance P Analogue | Chelator/Method | Application | Reference |

|---|---|---|---|---|---|

| Lutetium | ¹⁷⁷Lu | SP analogue | DOTA | In vivo biodistribution and tumor uptake studies | snmjournals.org |

| Bismuth | ²¹³Bi | Substance P | DOTA | Targeted alpha therapy for gliomas | nih.gov |

| Actinium | ²²⁵Ac | Substance P | DOTAGA | Targeted alpha therapy for gliomas | nih.gov |

| Astatine | ²¹¹At | Substance P (5-11) | Rhodium(III) complex with [16aneS₄]-COOH ligand | Potential radiopharmaceutical for glioma treatment | nih.gov |

Chemical Reaction Pathways Pertinent to Peptide Analogue Synthesis

The synthesis of Substance P analogues like [Asp(5,6), Me-Phe(8)]-Substance P (5-11) is predominantly achieved through solid-phase peptide synthesis (SPPS). nih.govnih.gov This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer support. wikipedia.orgyoutube.com Several chemical reaction pathways, including oxidation, reduction, and substitution, are critical throughout this process, from chain elongation to final cleavage and deprotection.

Oxidation: Oxidation reactions can be both a deliberate synthetic step and an unwanted side reaction.

Methionine Oxidation: The methionine residue present in the C-terminus of the native Substance P sequence is susceptible to oxidation, forming methionine sulfoxide (B87167) or sulfone. nih.gov This can occur during synthesis, purification, or storage. In the synthesis of analogues where methionine is retained, this oxidation can alter the peptide's biological activity. The stability study of the SP analogue [Arg6, D-Trp7,9, MePhe8]-SP (6-11) identified C-terminal methionine oxidation as a major degradation pathway, particularly in plasma. nih.gov

Disulfide Bond Formation: In analogues containing cysteine residues, controlled oxidation is used to form disulfide bridges, which can be crucial for inducing a specific conformation in cyclic peptides. osti.gov

Cleavage from Support: Certain linker strategies employ an oxidation step to cleave the completed peptide from the solid support. osti.gov

Reduction: Reduction reactions are primarily used for the removal of certain protecting groups.

Protecting Group Removal: While acidolysis is more common for Boc and Pbf protecting groups, hydrogenolysis (catalytic reduction) can be employed to remove benzyl-type protecting groups from side chains like those of Asp, Glu, and Tyr.

Reductive Amination: This reaction can be used to modify side chains or the N-terminus, for instance, in the synthesis of thiomers where it has shown promise in creating more degradable and flexible polymers. researchgate.net

Substitution: Substitution reactions are fundamental to peptide synthesis, encompassing the formation of the peptide bond itself and modifications to amino acid side chains.

Peptide Bond Formation: The core of peptide synthesis is a nucleophilic acyl substitution reaction. The amino group of a protected amino acid attacks the activated carboxyl group of the amino acid attached to the resin, forming a peptide (amide) bond. wikipedia.orgyoutube.com

Side-Chain Modification: Unnatural amino acids or modifications are introduced via substitution. For example, the synthesis of [Asp(5,6), Me-Phe(8)]-Substance P (5-11) involves the substitution of the native glutamine at position 5 and phenylalanine at position 6 with aspartic acid, and the phenylalanine at position 8 with N-methyl-phenylalanine. peptide.com

Side Reactions: Unwanted substitution reactions can occur, such as N-acetylation or formylation of the N-terminal amino group or side-chain amino groups (e.g., in lysine), which can cap the peptide chain prematurely. researchgate.net Racemization, an undesired change in stereochemistry, can also occur through proton abstraction at the α-carbon during the activation step. slideshare.net

The entire synthetic process, from the attachment of the first amino acid to the resin to the final cleavage and purification, requires careful control of these reaction pathways to minimize side products and ensure the synthesis of the desired high-purity peptide analogue. pindorama.sp.gov.brlsu.edu

Table 2: Key Reaction Pathways and Side Reactions in SP Analogue Synthesis

| Reaction Type | Description | Application/Relevance in SP Analogue Synthesis | Potential Side Reactions | Reference |

|---|---|---|---|---|

| Oxidation | Increase in oxidation state, often involving reaction with oxygen or other oxidizing agents. | - Deliberate formation of disulfide bonds (in Cys-containing analogues).

| - Unwanted oxidation of susceptible residues like Methionine and Tryptophan.

| nih.govosti.gov |

| Reduction | Decrease in oxidation state, often involving reaction with hydrogen or other reducing agents. | - Removal of certain side-chain protecting groups (e.g., benzyl (B1604629) groups via hydrogenolysis).

| - Incomplete deprotection leading to a heterogeneous product mixture. | researchgate.net |

| Substitution (Acylation) | Replacement of a hydrogen atom on an amine with an acyl group. | - Peptide Bond Formation: The fundamental reaction for elongating the peptide chain. | - Racemization: Loss of chiral integrity at the α-carbon during activation.

| wikipedia.orgyoutube.comslideshare.net |

| Substitution (Alkylation) | Replacement of a hydrogen atom with an alkyl group. | - Introduction of modifications like N-methylation (e.g., Me-Phe). | - Unwanted alkylation of side-chains (e.g., on His, Met, Cys). | researchgate.net |

| Acidolysis | Cleavage of a chemical bond by an acid. | - Deprotection: Removal of acid-labile protecting groups (e.g., Boc, t-Bu).

| - Formation of carbocations that can lead to alkylation of sensitive residues.

| researchgate.netlsu.edu |

Molecular Pharmacology and Neurokinin Receptor Interaction Research

High Affinity and Selectivity for Neurokinin-3 (NK3) Receptors

Senktide (B1681736) is distinguished by its potent and highly selective agonist activity at the neurokinin-3 (NK3) receptor. medchemexpress.comtocris.com Functional studies show it has an effective concentration (EC₅₀) for the NK3 receptor in the low nanomolar range, between 0.5 and 3 nM. medchemexpress.com This high affinity makes it a cornerstone in research aimed at elucidating the physiological functions of the NK3 receptor. nih.govnih.govresearchgate.net Its efficacy as a selective agonist has been demonstrated in various preparations, including neurons in the rat substantia nigra pars compacta and in the basolateral amygdala, where it potently excites cells expressing NK3 receptors. nih.govmedchemexpress.comnih.gov This selectivity is crucial for distinguishing the specific roles of NK3 receptors from those of NK1 and NK2 receptors, with which they share endogenous ligands. nih.gov

Comparative Receptor Binding Profiles with Native Tachykinins and Other Analogues

The specificity of senktide for the NK3 receptor becomes evident when its binding profile is compared with native tachykinins like Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). While the native peptides can bind to multiple receptor subtypes, senktide's modifications give it a clear preference. researchgate.netnih.gov

Quantitative radioligand binding assays have been employed to determine the precise affinity of senktide for NK3 receptors. Studies using [³H]-senktide have shown that it binds with high affinity to a single class of sites in both central and peripheral tissues. nih.gov

In homogenates of guinea-pig cerebral cortex, the dissociation constant (Kd) was determined to be 8.52 ± 0.45 nM. nih.gov In the guinea-pig ileum longitudinal muscle-myenteric plexus, the affinity was even higher, with a Kd of 2.21 ± 0.65 nM. nih.gov These low nanomolar Kd values are indicative of a strong and stable interaction between senktide and the NK3 receptor.

Interactive Table: Senktide Binding Affinity (Kd) at NK3 Receptors

| Tissue Source (Guinea-Pig) | Dissociation Constant (Kd) |

|---|---|

| Cerebral Cortex Membranes | 8.52 ± 0.45 nM |

| Ileum LM/MP Membranes | 2.21 ± 0.65 nM |

Data sourced from a study analyzing [³H]-senktide binding. nih.gov

Senktide's utility as a research tool is fundamentally linked to its ability to discriminate between the three tachykinin receptor subtypes.

NK1 Receptors: Senktide shows markedly lower potency for NK1 receptors. One study reported an EC₅₀ value of 35 µM for the NK1 receptor, which is thousands of times higher than its EC₅₀ for the NK3 receptor. medchemexpress.com

NK2 Receptors: In functional assays, NK1 and NK2 receptor agonists were found to be inactive on neurons that were potently excited by senktide, confirming senktide's lack of significant activity at these receptor subtypes. nih.govmedchemexpress.com

Competition binding studies further highlight this selectivity. The pharmacological profile for various tachykinins and their analogues in displacing [³H]-senktide from NK3 binding sites in guinea-pig ileum membranes followed a rank order consistent with an NK3 receptor interaction: [MePhe⁷]NKB > NKB ≈ senktide > eledoisin (B1671165) > SP > NKA. nih.gov This demonstrates that compounds with known high affinity for NK3 receptors are effective at competing with senktide, whereas those targeting NK1 (SP) and NK2 (NKA) are significantly less so.

Molecular Mechanisms of NK3 Receptor Activation

Activation of the NK3 receptor by an agonist like senktide initiates a cascade of intracellular events, beginning with the receptor's interaction with G proteins.

The NK3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. nih.govglpbio.com The binding of senktide induces a conformational change in the receptor, activating the G protein. This activation triggers the effector enzyme phospholipase Cβ (PLCβ). nih.gov

PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govgeeksforgeeks.org

IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, typically causing the release of stored intracellular calcium. youtube.com

DAG remains in the plasma membrane where it, along with elevated intracellular calcium, activates protein kinase C (PKC). geeksforgeeks.org

This IP₃/DAG pathway is the canonical signaling cascade for NK3 receptors. nih.gov Interestingly, some research suggests that NK3 receptor activation can also influence the adenylate cyclase pathway, which modulates the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Studies have shown that senktide can induce dose-related changes in histone acetylation and gene expression, which can be influenced by both IP₃ and cAMP signaling pathways. Low doses (1-10 nM) of senktide were found to increase histone acetylation, while a higher dose (100 nM) decreased it, suggesting a complex, concentration-dependent regulation of downstream signaling. nih.gov

Like most GPCRs, the NK3 receptor is subject to regulatory processes that prevent overstimulation, a key mechanism of which is desensitization. This process is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). Following phosphorylation, proteins known as β-arrestins are recruited to the receptor. mdpi.commdpi.com

The binding of β-arrestin to the GPCR has two primary consequences:

Desensitization: β-arrestin sterically hinders the receptor's ability to couple with G proteins, effectively dampening the primary signaling cascade. mdpi.com

Internalization: β-arrestin acts as an adaptor protein, linking the receptor to cellular machinery (like clathrin) that mediates receptor endocytosis, removing it from the cell surface. mdpi.com

While direct studies mapping senktide-induced β-arrestin recruitment to the NK3 receptor are specific, the occurrence of this process is strongly implied in functional studies. Researchers note the need to apply senktide only once to a tissue slice to avoid receptor desensitization, confirming that senktide stimulation leads to a rapid attenuation of the receptor's response, a hallmark of the β-arrestin-mediated mechanism. nih.gov

In-Depth Analysis of Substance P (5-11), asp(5,6)-mephe(8)- Reveals Gaps in Current Research

A comprehensive review of existing scientific literature reveals a significant lack of specific research data on the chemical compound Substance P (5-11), asp(5,6)-mephe(8)-, particularly concerning its interactions with nicotinic acetylcholine (B1216132) and serotonergic receptor systems. Despite the profound interest in Substance P and its analogs for their roles in a myriad of physiological processes, this specific modified C-terminal fragment remains largely uncharacterized in the public domain of scientific research.

The user's request for a detailed article focusing solely on the molecular pharmacology and receptor interactions of "Substance P (5-11), asp(5,6)-mephe(8)-" has prompted an extensive search of scientific databases and literature. The requested outline focused on:

Allosteric Modulation and Cross-Reactivity with Other Receptor Systems in Research

Interaction with Serotonergic Mechanisms in Neural Pathways

The nomenclature of the compound indicates it is a fragment of Substance P, spanning amino acid residues 5 to 11. It features two key modifications: the substitution of the original amino acids at positions 5 and 6 with aspartic acid (asp), and the presence of a methylated phenylalanine (mephe) at position 8. These alterations from the native Substance P sequence would be expected to confer unique pharmacological properties, including altered receptor affinity, selectivity, and efficacy.

However, a thorough investigation into its allosteric modulation of nicotinic acetylcholine receptors and its cross-reactivity with serotonergic systems has yielded no specific experimental data. While general information on the parent molecule, Substance P, and its interactions with these systems is available, the strict requirement to focus solely on the specified analog cannot be met with scientific accuracy and detail.

One historical study from 1987 identified "substance P (5-11), Asp(5,6)-MePhe(8)-" as a compound involved in research concerning neurokinin-3 (NK-3) receptor agonists and their influence on serotonin-mediated behaviors. However, this study did not provide the specific data required to elaborate on its direct interactions with either nicotinic or various serotonergic receptor subtypes as outlined. Furthermore, commercial peptide suppliers list the compound, confirming its chemical structure, but offer no accompanying pharmacological or biological activity data.

The absence of dedicated research on the specific interactions of "Substance P (5-11), asp(5,6)-mephe(8)-" with nicotinic and serotonergic receptors prevents the creation of a scientifically robust article with the requested detailed findings and data tables. To produce such an article would necessitate making unsubstantiated extrapolations from data on the parent Substance P molecule, a step that would violate the core instruction of focusing exclusively on the specified chemical.

Therefore, we must conclude that there is currently insufficient publicly available scientific information to generate the requested article in a manner that is both comprehensive and strictly adherent to the user's precise specifications. This highlights a potential area for future neuropharmacological research to explore the unique properties of this and other modified neuropeptides.

In Vitro Cellular and Subcellular Research Applications

Receptor Binding and Functional Assays in Established Cell Lines

Studies in Neuroblastoma X Glioma Hybrid Cells

While neuroblastoma x glioma hybrid cell lines have been utilized in studies of neuropeptide signaling, specific research on the binding and functional assays of Substance P (5-11), asp(5,6)-mephe(8)- in these particular hybrid cells is not extensively documented in the available literature. However, studies on related neuroblastoma cell lines, such as the N1E-115 neuroblastoma cells, have been employed to investigate NK-3 receptor synthesis, indicating the relevance of neuronal cell lines in studying this receptor system.

Application in Human Astrocytoma Cell Models

Human astrocytoma cell lines, such as U-373 MG and UC-11MG, have been instrumental in characterizing the effects of Substance P and other tachykinins. Research on these cells has demonstrated the presence of functional Substance P receptors, primarily of the NK-1 subtype. nih.govnih.gov In studies on the U 373 MG cell line, the application of Substance P leads to a transient increase in cytosolic calcium concentration and a biphasic current response. nih.gov Notably, in these cells, the inactivity of senktide (B1681736) was used as evidence to confirm the NK-1 type pharmacology of the observed responses, suggesting a lack of significant functional NK-3 receptors in this specific astrocytoma cell model. nih.gov

Assessment in HEK 293 Cells Stably Transfected with NK3 Receptors

Human Embryonic Kidney (HEK) 293 cells stably transfected with the human NK-3 receptor (hNK-3) have emerged as a principal in vitro model for studying the pharmacology of this receptor. In this system, Substance P (5-11), asp(5,6)-mephe(8)- (senktide) is a key tool for characterizing receptor binding and function.

Competition binding studies using radiolabeled ligands have been performed to determine the affinity of senktide for the hNK-3 receptor. For instance, in CHO cells expressing the human NK-3 receptor, [3H]senktide was used as the radioligand to assess the binding of various tachykinin agonists. nih.gov Such assays are crucial for determining the binding affinity (Ki or Kd values) of novel compounds targeting the NK-3 receptor.

Functional assays in HEK 293-hNK-3 cells often involve measuring the downstream signaling events following receptor activation by senktide. As a potent agonist, senktide is used to stimulate the receptor and evoke measurable cellular responses. researchgate.netnih.gov

Analysis of Intracellular Signaling Events Induced by Substance P (5-11), asp(5,6)-mephe(8)-

Calcium Ion Mobilization Studies

A primary signaling pathway activated by the NK-3 receptor upon agonist binding is the Gq/11 protein pathway, which leads to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration ([Ca2+]i). mdpi.com Studies utilizing HEK 293 cells expressing the hNK-3 receptor have demonstrated that senktide potently stimulates this pathway, leading to a measurable mobilization of intracellular calcium ions. researchgate.net This response is often quantified using calcium-sensitive fluorescent dyes.

The agonist-induced calcium mobilization in these cells is a robust and reliable measure of NK-3 receptor activation. For example, in Fura-2-loaded HEK 293 hNK-3 cells, increasing concentrations of senktide result in a corresponding increase in maximal intracellular calcium concentration. researchgate.net

Table 1: Agonist-induced Calcium Mobilization in HEK 293 hNK-3 Cells

| Agonist | Potency |

|---|---|

| [MePhe7]NKB | High |

| NKB | High |

| Senktide | High |

| NKA | Low |

| Substance P | Low |

This table is based on data presented in a study by Sarau et al. (1997), illustrating the relative potencies of various tachykinin receptor agonists in inducing calcium mobilization in HEK 293 cells expressing the human NK-3 receptor. researchgate.net

Characterization of Guanidinium Uptake Inhibition

Studies on neuroblastoma X glioma hybrid cells have investigated the effect of Substance P on cation permeability, including the uptake of guanidinium. nih.gov In these neuronal cell lines, Substance P was found to stimulate the uptake of guanidinium, an effect that was blocked by certain ion channel inhibitors. nih.gov However, there is a lack of specific research characterizing the inhibitory or modulatory effects of Substance P (5-11), asp(5,6)-mephe(8)- on guanidinium uptake in these or other cell lines.

Mechanisms of Cellular Uptake and Inactivation in Neural Tissues

No research data is available for "Substance P (5-11), asp(5,6)-mephe(8)-" regarding its uptake and inactivation in neural tissues.

High-Affinity and Low-Affinity Uptake Systems in Brain and Spinal Cord Slices

Information regarding high-affinity and low-affinity uptake systems is not available for this specific compound.

Role of Glial Cells and Nerve Terminals in Peptide Fragment Metabolism

The metabolic processing of "Substance P (5-11), asp(5,6)-mephe(8)-" by glial cells and nerve terminals has not been documented.

Effects on Gene Expression and Protein Regulation in Cellular Models

There are no studies available that investigate the effects of "Substance P (5-11), asp(5,6)-mephe(8)-" on gene expression or protein regulation in any cellular models.

Structure Activity Relationship Sar Studies of Substance P 5 11 , Asp 5,6 Mephe 8 and Analogues

Contribution of Asparagine at Positions 5 and 6 to NK3 Receptor Binding and Selectivity

The substitution of the original glutamine residues at positions 5 and 6 of Substance P with asparagine, and more specifically with aspartic acid in certain analogues, plays a crucial role in steering the ligand's preference towards the NK3 receptor. While the native C-terminal fragment of SP possesses some affinity for all tachykinin receptors, modifications at these positions can dramatically alter the binding profile.

The introduction of an aspartic acid residue at position 6, as seen in the highly selective NK3 agonist senktide (B1681736) (succinyl-[Asp⁶,MePhe⁸]SP(6-11)), is a key determinant for NK3 selectivity. This modification, particularly when combined with other strategic substitutions, results in a molecule that potently activates the NK3 receptor while having a significantly diminished affinity for NK1 and NK2 receptors.

The analogue [Asp⁵,⁶,MePhe⁸]SP(5-11), also known as NH2-senktide, incorporates aspartic acid at both positions 5 and 6. This di-substitution further refines the molecule's interaction with the NK3 receptor. Studies have demonstrated that this compound is a potent and selective NK3 receptor agonist, effectively used in research to probe the physiological functions of this receptor. The presence of the negatively charged aspartic acid residues in this region of the peptide appears to be a critical factor for favorable interaction with the binding pocket of the NK3 receptor, contributing to both high affinity and selectivity.

Role of N-Methylphenylalanine at Position 8 in Receptor Specificity and Potency

The substitution of the native phenylalanine at position 8 with N-methylphenylalanine (MePhe) is another pivotal modification for achieving high NK3 receptor selectivity and potency. This substitution introduces a methyl group on the amide nitrogen of the peptide backbone, which has profound consequences for the conformational flexibility of the molecule.

The N-methylation of phenylalanine at position 8 imposes significant conformational constraints on the peptide. This restriction of rotational freedom is thought to lock the analogue into a bioactive conformation that is preferentially recognized by the NK3 receptor. Conformational analysis of senktide, a closely related analogue, has indicated that the presence of MePhe⁸ contributes to a high degree of conformational order, favoring a β-turn structure. docksci.com This pre-organization of the ligand reduces the entropic penalty upon binding to the receptor, thereby contributing to higher affinity.

The combination of MePhe at position 8 with the aspartic acid substitutions at positions 5 and 6 results in a synergistic effect, yielding agonists with high potency and remarkable selectivity for the NK3 receptor over NK1 and NK2 receptors. For instance, senktide displays an EC50 value in the low nanomolar range for the NK3 receptor, while its potency at the NK1 receptor is in the micromolar range, indicating a selectivity of several thousand-fold. medchemexpress.com

Influence of C-Terminal Hydrophobicity on Biological Activity

The C-terminal region of tachykinins, characterized by the consensus sequence -Phe-X-Gly-Leu-Met-NH₂, is widely recognized as the "message" sequence, essential for receptor activation. nih.gov The hydrophobicity of this domain is a critical factor influencing the biological activity of Substance P analogues.

In the case of [Asp⁵,⁶,MePhe⁸]-Substance P (5-11) and its analogues, the core hydrophobic sequence of Phe-Gly-Leu-Met-NH₂ is largely conserved, ensuring the fundamental interaction with the receptor is maintained. The strategic substitutions at positions 5, 6, and 8 are designed to fine-tune the conformation and electrostatic interactions to achieve receptor selectivity, while preserving the necessary hydrophobicity of the C-terminus for efficient receptor activation.

Analysis of Conformational Constraints and Receptor Subtype Selectivity

The high receptor subtype selectivity of analogues like [Asp⁵,⁶,MePhe⁸]-Substance P (5-11) is intimately linked to their conformational properties. The introduction of specific amino acid substitutions that impose conformational constraints is a key strategy in the design of selective ligands.

As previously mentioned, the N-methylation of phenylalanine at position 8 is a prime example of introducing a conformational constraint. This modification restricts the torsion angles of the peptide backbone, leading to a more defined three-dimensional structure in solution. docksci.com Spectroscopic studies, such as 2D NMR, on senktide have revealed a propensity to adopt a β-turn conformation. docksci.com This preferred conformation is believed to mimic the bioactive state required for binding to the NK3 receptor.

In contrast, less selective or non-selective Substance P fragments tend to exist in a more random coil or extended chain conformation in solution. The lack of a pre-defined structure means that they can adapt to the binding sites of multiple receptor subtypes, leading to lower selectivity. Therefore, the engineering of conformational constraints, as seen in the [Asp⁵,⁶,MePhe⁸]-SP(5-11) scaffold, is a powerful tool for achieving the desired receptor subtype selectivity.

Comparison with Other Substance P Fragments and Synthetic Analogues

The remarkable NK3 receptor selectivity of [Asp⁵,⁶,MePhe⁸]-Substance P (5-11) and senktide becomes evident when compared to other Substance P fragments and synthetic analogues.

Native Substance P and its C-terminal fragments, such as SP(6-11), exhibit activity at multiple tachykinin receptors, with a preference for the NK1 receptor. For instance, while SP can activate NK3 receptors, it does so with significantly lower potency compared to its action at NK1 receptors.

The table below provides a comparative overview of the receptor selectivity of various Substance P analogues.

As the data illustrates, the specific combination of substitutions in [Asp⁵,⁶,MePhe⁸]-SP(5-11) and its close analogue senktide endows these molecules with a superior selectivity for the NK3 receptor, making them invaluable tools for pharmacological research.

Advanced Research Applications and Methodological Considerations

Utilization as a Selective Tool for Neurokinin-3 Receptor Characterization

[Asp(5,6), MePhe(8)]-Substance P (5-11) is widely employed as a selective agonist for the characterization of the tachykinin NK-3 receptor. Its utility lies in its ability to preferentially bind to and activate NK-3 receptors over other neurokinin receptor subtypes, namely NK-1 and NK-2. This selectivity is crucial for elucidating the specific contributions of the NK-3 receptor in various physiological processes.

In research settings, this compound, also referred to as amino-senktide (NH2-SENK), has been instrumental in studies investigating the role of NK-3 receptors in modulating alcohol intake. For instance, injections of [Asp(5,6), MePhe(8)]-Substance P (5-11) into the nucleus basalis magnocellularis (NBM) of alcohol-preferring rats led to a marked reduction in alcohol consumption. The effect was found to be behaviorally selective, as the same dose did not alter water or food intake in water-deprived rats. Furthermore, the inhibitory effect on alcohol intake was significantly attenuated by the selective NK-3 receptor antagonist, R-820, confirming that the action of [Asp(5,6), MePhe(8)]-Substance P (5-11) is mediated through the NK-3 receptor.

In contrast, a selective NK-1 receptor agonist, [Sar9,Met(O2)11]substance P, only inhibited alcohol intake at a much higher dose that also induced other behaviors like grooming and suppressed water intake, highlighting the superior selectivity of [Asp(5,6), MePhe(8)]-Substance P (5-11) for studying NK-3 receptor-mediated effects on alcohol consumption. The rewarding properties of this NK-3 receptor agonist, as demonstrated by its ability to evoke a conditioned place preference, suggest that its inhibitory effect on ethanol consumption may be due to substituting the rewarding properties of ethanol.

Table 1: Comparative Effects of Neurokinin Receptor Agonists on Intake Behaviors

| Agonist | Receptor Selectivity | Effect on Alcohol Intake | Effect on Water/Food Intake | Reference |

|---|---|---|---|---|

| [Asp(5,6), MePhe(8)]-Substance P (5-11) | NK-3 | Markedly reduced | No significant change | |

| [Sar9,Met(O2)11]substance P | NK-1 | Reduced at high doses | Inhibited at high doses |

Application in Ligand Binding Assays for Receptor Mapping in Research Tissues

The selective binding properties of [Asp(5,6), MePhe(8)]-Substance P (5-11) and related analogues make them valuable ligands in binding assays for the mapping and quantification of NK-3 receptors in various tissues. These assays are fundamental for understanding the anatomical distribution of receptors and how their density may change in different physiological or pathological states.

Radioligand binding assays are a common technique where a radioactive isotope is attached to a ligand to allow for its detection and quantification. While direct radiolabeling of [Asp(5,6), MePhe(8)]-Substance P (5-11) is one approach, competition binding assays are also widely used. In these assays, the ability of the non-radiolabeled [Asp(5,6), MePhe(8)]-Substance P (5-11) to displace a known radiolabeled ligand from the NK-3 receptor is measured. This provides information about its binding affinity and can be used to characterize the pharmacology of the receptor.

Autoradiography is a powerful technique that utilizes radiolabeled ligands to visualize the distribution of receptors in tissue sections. For instance, studies have used radiolabeled substance P analogues to map the distribution of neurokinin receptors in the gastrointestinal tract and the brain. While these studies may use broader-spectrum ligands, the inclusion of selective competitors like [Asp(5,6), MePhe(8)]-Substance P (5-11) can help to specifically identify the NK-3 receptor population. For example, the distribution of NK-3 binding sites has been compared with that of NK-1 and NK-2 binding sites using different radiolabeled tachykinins.

Table 2: Methodologies for Neurokinin Receptor Mapping

| Technique | Description | Application for NK-3 Receptors |

|---|---|---|

| Radioligand Binding Assays | Quantifies receptor density and affinity using radiolabeled ligands in tissue homogenates. | Determines the binding characteristics of [Asp(5,6), MePhe(8)]-Substance P (5-11) to NK-3 receptors. |

| Competition Binding Assays | Measures the ability of an unlabeled ligand to compete with a radiolabeled ligand for receptor binding. | Characterizes the selectivity and affinity of [Asp(5,6), MePhe(8)]-Substance P (5-11) at NK-3 receptors. |

| Autoradiography | Visualizes the anatomical distribution of receptors in tissue sections using radiolabeled ligands. | Maps the specific locations of NK-3 receptors in the brain and peripheral tissues. |

Development of Modified Peptides as Research Probes for Specific Neural Pathways

To further investigate the role of NK-3 receptors in specific neural circuits, researchers have developed modified versions of peptides like [Asp(5,6), MePhe(8)]-Substance P (5-11) to serve as research probes. These modifications can include the attachment of fluorescent tags, biotin, or other reporter molecules, allowing for the visualization and tracking of the peptide and its binding sites.

Fluorescently labeled substance P analogues have been synthesized and characterized for their utility in imaging and receptor activation studies. These fluorescent probes offer several advantages over traditional methods, such as the ability to label receptors in living cells and to provide more detailed information on receptor localization, internalization, and recycling. While the fluorescent labeling of substance P can sometimes alter its biological activity, certain fluorophores like Oregon Green 488 and BODIPY FL have been shown to be suitable for labeling substance P without significantly affecting its function. These labeled agonists can be used to directly visualize neural pathways that express NK-3 receptors.

In addition to fluorescent tags, peptides can be conjugated with other molecules to enhance their utility as research tools. For example, biotinylated versions of the peptide can be used in conjunction with avidin-biotin detection systems for highly sensitive immunohistochemical localization of receptors. The development of such probes is a dynamic area of research, with ongoing efforts to create more stable, selective, and versatile tools for studying neural pathways.

Table 3: Examples of Modified Peptide Probes

| Modification | Purpose | Potential Application for [Asp(5,6), MePhe(8)]-Substance P (5-11) |

|---|---|---|

| Fluorescent Labeling (e.g., Oregon Green 488, BODIPY FL) | Visualization of receptor localization and trafficking in live cells and tissues. | Tracing NK-3 receptor-expressing neural pathways and studying receptor dynamics. |

| Biotinylation | High-sensitivity detection for immunohistochemistry and other affinity-based assays. | Detailed anatomical mapping of NK-3 receptor distribution at the cellular and subcellular level. |

| Radiolabeling (e.g., 125I, 177Lu) | Quantitative receptor binding assays and in vivo imaging (SPECT/PET). | Quantifying NK-3 receptor density and for preclinical imaging of receptor distribution. |

Methodological Approaches for Studying Peptide Release and Uptake in Research Models

Understanding the dynamics of neuropeptide release and uptake is crucial for elucidating their role in synaptic transmission and neuromodulation. Several advanced methodological approaches are employed in research models to study these processes for peptides like [Asp(5,6), MePhe(8)]-Substance P (5-11).

Microdialysis is a widely used in vivo technique for sampling the extracellular fluid of specific brain regions in freely moving animals. This method allows for the measurement of basal and stimulated release of neurotransmitters and neuropeptides. For instance, in vivo microdialysis has been used to investigate the effects of substance P on the release of other neurotransmitters like acetylcholine (B1216132) and dopamine in the rat striatum. This technique could be adapted to measure the release of endogenous NK-3 receptor agonists or to monitor the extracellular concentration of exogenously applied [Asp(5,6), MePhe(8)]-Substance P (5-11).

Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution that can detect the rapid release of certain electroactive neurochemicals. While traditionally used for monoamines like dopamine, recent advancements have enabled the detection of some neuropeptides containing tyrosine or tryptophan residues. Modified voltammetric waveforms, such as the modified sawhorse waveform (MSW), have improved the sensitivity and selectivity for detecting peptides in the presence of interfering substances. This methodology holds promise for the real-time monitoring of the release of modified versions of [Asp(5,6), MePhe(8)]-Substance P (5-11) that incorporate an electroactive amino acid.

Imaging techniques are also being developed to visualize peptide uptake in real-time. A novel "Split Luciferin Peptide" (SLP) assay has been reported that allows for the noninvasive imaging and quantification of peptide uptake in vitro and in vivo using a bioluminescence readout. This method involves tagging the peptide of interest with a D-cysteine, which can then react with a caged luciferin to produce light upon internalization into cells expressing a specific enzyme. Such an approach could be applied to [Asp(5,6), MePhe(8)]-Substance P (5-11) to study its uptake and internalization by NK-3 receptor-expressing cells.

Table 4: Methodologies for Studying Peptide Release and Uptake

| Methodology | Principle | Application to [Asp(5,6), MePhe(8)]-Substance P (5-11) |

|---|---|---|

| In Vivo Microdialysis | Sampling of extracellular fluid from a specific brain region via a semi-permeable membrane. | Measuring the release of endogenous NK-3 agonists or monitoring the concentration of administered [Asp(5,6), MePhe(8)]-Substance P (5-11). |

| Fast-Scan Cyclic Voltammetry (FSCV) | Electrochemical detection of electroactive molecules at a carbon-fiber microelectrode. | Real-time detection of the release of electroactively modified analogues of the peptide. |

| Real-Time Imaging (e.g., SLP assay) | Noninvasive imaging of peptide uptake based on bioluminescence or fluorescence. | Visualizing and quantifying the internalization of tagged [Asp(5,6), MePhe(8)]-Substance P (5-11) by target cells. |

Future Directions and Unresolved Questions in Substance P 5 11 , Asp 5,6 Mephe 8 Research

Elucidation of Novel Downstream Signaling Cascades Mediated by NK3 Receptors

The neurokinin-3 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org It is well-established that its activation by endogenous ligands like neurokinin B (NKB) or synthetic agonists leads to the coupling of Gαq proteins. nih.gov This canonical pathway stimulates phospholipase C (PLC), which in turn catalyzes the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. nih.govacs.org However, the full spectrum of signaling pathways downstream of NK3R activation remains incompletely understood.

Future research must focus on identifying non-canonical signaling pathways. A significant unresolved question is the extent to which NK3R activation can induce "biased agonism," where a specific ligand like Substance P (5-11), asp(5,6)-mephe(8)- might preferentially activate one pathway over another. For instance, the role of β-arrestin-mediated signaling, independent of G-protein activation, is a key area for investigation. Such pathways could be responsible for some of the long-term regulatory effects of NK3R activation. Furthermore, while coupling to Gαq is primary, the potential for NK3R to interact with other G protein subtypes, such as Gαi (inhibiting adenylyl cyclase) or Gαs (stimulating adenylyl cyclase), under specific cellular contexts or with particular ligands, warrants deeper exploration. capes.gov.bryoutube.com Investigating these novel cascades is crucial for a complete understanding of NK3R physiology and for designing next-generation therapeutic agents with improved specificity and fewer side effects.

| Signaling Pathway | Status | Future Research Focus |

| Gαq/Phospholipase C | Well-Established | Investigating ligand-specific variations in the intensity and duration of this pathway. |

| β-Arrestin Signaling | Hypothetical/Unclear | Determining if NK3R signals through β-arrestin and identifying the downstream effectors. |

| MAPK/ERK Pathway | Suggested | Elucidating the direct links between NK3R activation and the phosphorylation of ERK1/2. |

| Gαi/s / cAMP Modulation | Suggested in some systems capes.gov.bryoutube.com | Confirming the conditions under which NK3R couples to Gαi or Gαs and the physiological relevance. |

| Ion Channel Modulation | Established | Characterizing direct vs. indirect modulation of specific ion channels (e.g., K+, Ca2+) in various neuronal populations. |

Comprehensive Mapping of NK3 Receptor Distribution and Function in Diverse Biological Systems

The NK3 receptor is known to be widely but discretely distributed throughout the central and peripheral nervous systems. nih.gov In the brain, high expression is noted in regions critical for learning, memory, and emotional processing, such as the frontal cortex, hippocampus, amygdala, and medial septum. nih.govpnas.orgpnas.org Peripherally, it is found in the uterus, ovaries, and the digestive system. nih.gov Functionally, this distribution corresponds to its involvement in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, reproductive functions, mood, blood pressure, and pain modulation. nih.govpatsnap.comnih.gov

Despite this knowledge, a high-resolution, cell-type-specific map of NK3R expression is still lacking. A crucial future direction is to employ advanced techniques like single-cell RNA sequencing and high-resolution autoradiography to determine precisely which neuronal and non-neuronal cell types express NK3R in different tissues. For example, understanding whether NK3Rs are located on presynaptic terminals or postsynaptic densities of specific neurons (e.g., dopaminergic, cholinergic) is vital to deciphering their role as modulators of synaptic transmission. pnas.orgnih.gov Furthermore, the functional consequences of NK3R activation in many peripheral tissues, such as the gastrointestinal and urinary tracts, are not fully characterized. guidetopharmacology.org A comprehensive map will provide a more nuanced understanding of how systemic administration of an agonist like Substance P (5-11), asp(5,6)-mephe(8)- could elicit diverse, and sometimes opposing, physiological effects.

| System/Region | Known Distribution/Function | Unresolved Questions & Future Directions |

| Central Nervous System | Frontal cortex, hippocampus, amygdala; involved in mood, learning, memory, and GnRH regulation. nih.govpnas.orgpnas.org | Cell-type-specific expression (e.g., on which interneurons or principal neurons)? Role in specific microcircuits? |

| Reproductive System | Uterus, ovaries; essential for the HPG axis and fertility. nih.govresearchgate.net | What is the precise role in uterine leiomyomata? researchgate.net How does expression change during different phases of the reproductive cycle? |

| Digestive System | Smooth muscle of the GI tract; involved in motility. guidetopharmacology.org | What are the specific functions in secretion and local inflammation? |

| Cardiovascular System | Implicated in vasopressin release and blood pressure regulation. nih.govnih.gov | What is the expression pattern on endothelial vs. vascular smooth muscle cells? |

| Immune System | Limited data. | Does NK3R play a role in modulating immune cell function, similar to the NK1 receptor? |

Exploration of Additional Chemical Modifications for Enhanced Research Specificity or Stability

The compound Substance P (5-11), asp(5,6)-mephe(8)- is itself a product of chemical modification designed to confer selectivity for the NK3 receptor. However, like many peptide-based molecules, it is likely susceptible to rapid enzymatic degradation in vivo. A major challenge and future direction is the rational design of new analogs with improved pharmacological properties.

One key area is enhancing metabolic stability to prolong the duration of action. This can be achieved through various medicinal chemistry strategies, such as substituting cleavage-susceptible peptide bonds with non-natural linkers (e.g., (E)-alkene dipeptide isosteres), N-methylation of the peptide backbone, or cyclization of the peptide to create a more rigid and less accessible structure. acs.org Another critical goal is to further refine receptor specificity. While an analog might be NK3-selective, it could still possess residual activity at NK1 or NK2 receptors. Systematic modifications of the peptide sequence can fine-tune this selectivity. scilit.com Perhaps the most exciting frontier is the development of biased agonists. By altering specific residues, it may be possible to create ligands that, upon binding to the NK3R, selectively engage a specific downstream signaling pathway (e.g., Gq-activation without β-arrestin recruitment), which would be invaluable tools for dissecting the physiological consequences of each pathway. nih.govrsc.org

| Modification Strategy | Objective | Example/Rationale |

| Peptide Bond Isosteres | Enhance metabolic stability. | Replacing a Gly-Leu bond with an (E)-alkene isostere to resist proteolysis. acs.org |

| Cyclization | Increase stability and conformational rigidity. | Constraining the peptide backbone to improve receptor affinity and reduce degradation. |

| D-Amino Acid Substitution | Improve stability and explore conformational space. | Systematically replacing L-amino acids with D-isomers to identify key residues for binding and resist enzymatic cleavage. scilit.com |

| N-terminal/C-terminal Modification | Modulate affinity and selectivity. | The N- and C-termini are often critical for receptor subtype selectivity among tachykinin receptors. researchgate.net |

| Attachment of Photoaffinity Labels | Create tools for binding site mapping. | Incorporating a photoreactive group like p-benzoyl-phenylalanine to covalently link the ligand to the receptor upon UV exposure. nih.govresearchgate.net |

Investigation of Endogenous Modulators or Ligands Interacting with NK3 Receptors

The tachykinin system includes three primary peptides—Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB)—and their corresponding receptors, NK1R, NK2R, and NK3R. guidetopharmacology.org NKB is considered the preferred endogenous ligand for the NK3R, exhibiting the highest affinity. guidetopharmacology.org However, SP and NKA can also activate NK3R, albeit with lower potency. nih.gov

A significant unresolved question is whether other, as-yet-unidentified, endogenous molecules can bind to or modulate the NK3 receptor. The existence of endogenous allosteric modulators—molecules that bind to a site distinct from the primary ligand binding pocket to enhance or inhibit receptor function—is a possibility that has not been thoroughly explored for NK3R. These modulators could be other neuropeptides, lipids, or even ions, and their discovery would add a new layer of complexity to NK3R regulation. Furthermore, the potential for other tachykinin-like peptides, perhaps derived from alternative splicing of the preprotachykinin genes or from entirely different genes, to interact with NK3R cannot be ruled out. nih.gov A concerted effort using advanced mass spectrometry and peptidomics on relevant tissue samples could lead to the discovery of novel endogenous ligands or modulators, opening up new avenues for understanding the physiological control of the NK3R system.

| Compound Class | Known/Potential Role | Research Approach |

| Tachykinin Peptides | Neurokinin B is the primary endogenous agonist; Substance P and Neurokinin A are lower-affinity agonists. guidetopharmacology.orgnih.gov | Characterizing the relative contributions of each peptide in different physiological contexts. |

| Other Neuropeptides | Kisspeptin and Dynorphin are co-localized in NKB neurons and may functionally interact with the NK3R system. nih.gov | Investigating potential direct or indirect (e.g., circuit-level) modulation of NK3R signaling. |

| Lipid Molecules | Unknown. | Lipidomics studies to screen for membrane-derived molecules that may act as allosteric modulators. |

| Ions (e.g., Zn²+, Mg²+) | Unknown. | Investigating if divalent cations can allosterically modulate ligand binding or receptor activation. |

| Novel Peptide Ligands | Hypothetical. | Peptidomic screening of brain and peripheral tissues to identify novel peptides that bind to NK3R. |

Q & A

Q. What are the structural characteristics of Substance P (5-11) and its modified analogue [Glp5,(Me)Phe8,Sar9] Substance P (5-11)?

Substance P (5-11) is a heptapeptide fragment (H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) derived from the C-terminal of full-length Substance P. The modified analogue [Glp5,(Me)Phe8,Sar9] Substance P (5-11) incorporates pyroglutamate (Glp) at position 5, methylated phenylalanine (MePhe) at position 8, and sarcosine (Sar) at position 8. These modifications enhance stability and prolong NK1 receptor activation compared to the native fragment .

Q. How should Substance P (5-11) be stored and prepared for in vitro experiments?

The peptide should be stored at -20°C in lyophilized form, reconstituted with sterile PBS or ultrapure water, and aliquoted to avoid freeze-thaw cycles. Purity (≥95%) must be verified via HPLC, and concentrations should be optimized based on the assay (e.g., 0.1–10 nM for dopamine release studies in rat striatal tissue) .

Q. What are the primary biological targets of Substance P (5-11)?

Substance P (5-11) binds selectively to neurokinin-1 (NK1) receptors, modulating dopamine release in the striatum and influencing pain signaling, inflammation, and motor activity. Its analogue [Glp5,(Me)Phe8,Sar9] Substance P (5-11) exhibits prolonged receptor activation and enhanced metabolic stability .

Advanced Research Questions

Q. How can researchers address conflicting data on Substance P (5-11)’s dose-dependent effects on dopamine release?

Discrepancies in reported effects (e.g., enhanced release at 0.1 nM vs. no effect at 1 nM) may arise from tissue specificity, receptor desensitization, or assay conditions. To resolve this, standardize protocols for:

- Tissue preparation : Use fresh striatal slices to minimize degradation.

- Control variables : Account for potassium ion (K⁺) interference, which synergizes with Substance P (5-11) .

- Receptor specificity : Include NK1 antagonists (e.g., aprepitant) to confirm target engagement .

Q. What methodological considerations are critical for studying the prolonged activity of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) in vivo?

- Pharmacokinetic profiling : Monitor plasma half-life using LC-MS/MS to validate prolonged activity.

- Behavioral assays : Use conditioned place preference (CPP) or locomotor activity tests to correlate receptor activation with functional outcomes.

- Dose optimization : Start with 0.1–4.0 pM for antagonism studies, as higher doses may induce paradoxical effects .

Q. How can researchers integrate Substance P (5-11) findings into broader theoretical frameworks of neurokinin signaling?

- Link to dopamine pathways : Map interactions between NK1 receptors and dopaminergic terminals in the mesolimbic pathway using optogenetic or chemogenetic tools.

- Cross-species validation : Compare receptor affinity differences (e.g., rat vs. human NK1) via radioligand binding assays.

- Computational modeling : Predict peptide-receptor binding dynamics using molecular docking simulations .

Q. What experimental designs are recommended for analyzing Substance P (5-11)’s role in neuroinflammation?

- In vitro models : Use LPS-stimulated microglial cultures to measure cytokine release (IL-6, TNF-α) with/without Substance P (5-11).

- In vivo models : Employ neuropathic pain models (e.g., chronic constriction injury) to assess peptide-induced glial activation via immunohistochemistry.

- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic data to identify downstream signaling hubs .

Methodological Guidance for Data Interpretation

Q. How should researchers handle variability in Substance P (5-11) batch-to-batch activity?

- Quality control : Require certificates of analysis (CoA) for purity, mass spectrometry (MS) validation, and endotoxin testing.

- Internal standardization : Normalize data using a reference batch in each experiment.

- Replicate design : Include ≥3 biological replicates to account for peptide degradation .

Q. What statistical approaches are suitable for dose-response studies involving Substance P analogues?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post hoc tests : Compare effects across doses and control groups.

- Meta-analysis : Aggregate data from independent studies to resolve inconsistencies (e.g., dopamine release thresholds) .

Data Contradiction Analysis

Q. Why do some studies report Substance P (5-11) as a neuroprotective agent while others highlight pro-inflammatory effects?

Context-dependent roles arise from:

- Concentration thresholds : Low doses (≤1 nM) may activate anti-inflammatory pathways, while higher doses exacerbate inflammation.

- Cell-type specificity : Astrocytes vs. microglia exhibit divergent responses to NK1 activation.

- Temporal factors : Acute vs. chronic exposure differentially modulates receptor trafficking .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.